molecular formula C19H15ClO4 B606769 Coumachlor CAS No. 81-82-3

Coumachlor

Cat. No.: B606769
CAS No.: 81-82-3
M. Wt: 342.77
InChI Key: DEKWZWCFHUABHE-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Coumachlor, a first-generation anticoagulant rodenticide, primarily targets the formation of prothrombin . Prothrombin is a protein present in blood plasma that is essential for the clotting process. It is converted into thrombin during the coagulation cascade, which then converts fibrinogen into fibrin to form a blood clot .

Mode of Action

This compound interacts with its target by blocking the formation of prothrombin, thereby inhibiting blood coagulation . This leads to internal hemorrhage, which is typically fatal .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the coagulation cascade. By inhibiting the formation of prothrombin, this compound disrupts this cascade, preventing the formation of blood clots. This leads to uncontrolled bleeding, or hemorrhage .

Result of Action

The primary result of this compound’s action at the molecular and cellular level is the inhibition of blood coagulation. This leads to symptoms such as nosebleeds, bleeding gums, bloody urine, extensive bruising in the absence of injury, fatigue, and shortness of breath . In severe cases, the internal hemorrhage caused by this compound can lead to death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. , which could affect its distribution in the environment and its bioavailability to organisms. It is also highly toxic to birds and aquatic invertebrates , indicating that its effects can vary significantly among different species and environmental contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

Coumachlor can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form 4-chlorocoumarin. This intermediate is then reacted with acetone in the presence of a catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same basic chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Coumachlor undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds where the chlorine atom is replaced by other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its specific chemical structure, which includes a chlorinated phenyl group that distinguishes it from other anticoagulants. This structural difference can influence its pharmacokinetics and toxicity profile .

Properties

IUPAC Name

3-[1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO4/c1-11(21)10-15(12-6-8-13(20)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,22H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKWZWCFHUABHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO4
Record name Coumachlor
Source Wikipedia
URL https://en.wikipedia.org/wiki/Coumachlor
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041797
Record name Coumachlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; [HSDB]
Record name Coumachlor
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4524
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Soluble in alcohol, acetone, chloroform. Slightly soluble in Benzene, ether, In water, 5 mg/l @ 20 °C.
Record name COUMACHLOR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7116
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins involved in the coagulation cascade (Fig. 1) are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase (Fig. 2). The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/, Similar to warfarin, with delayed actions on prothrombin level and blood clotting, resulting in death by hemorrhage.
Record name COUMACHLOR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7116
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless, crystalline solid, Crystals

CAS No.

81-82-3
Record name (±)-Coumachlor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coumachlor [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coumachlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Coumachlor
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.254
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name COUMACHLOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCD8XZW42P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name COUMACHLOR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7116
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

169-171 °C
Record name COUMACHLOR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7116
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Customer
Q & A

Q1: What is Coumachlor's mechanism of action?

A1: this compound is a first-generation anticoagulant rodenticide that acts as a vitamin K antagonist (AVK). [, , ] It inhibits the enzyme Vitamin K epoxide reductase, which is crucial for the synthesis of active vitamin K. This inhibition disrupts the blood clotting cascade by preventing the formation of active clotting factors, ultimately leading to uncontrolled bleeding. [, , , , ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C19H15ClO4, and its molecular weight is 342.77 g/mol. [, ]

Q3: What spectroscopic data is available for this compound?

A3: Studies have characterized this compound using various spectroscopic techniques, including IR spectroscopy and 1H-NMR spectroscopy. [, ] These methods provide insights into the compound's functional groups and structural features.

Q4: How is this compound incorporated into rodent baits?

A4: this compound is often incorporated into rodent baits along with attractive food items like crushed maize, treacle, milk powder, and maize oil. [] The palatability of these baits is crucial for effective rodent control. [, ]

Q5: Does this compound have catalytic applications?

A5: While this compound is primarily known for its anticoagulant properties, there's limited information available regarding its potential catalytic applications. [, ] Further research is needed to explore this aspect.

Q6: Have computational methods been used to study this compound?

A6: Yes, semi-empirical quantum mechanical methods like PM3 have been employed to optimize the molecule's structure and determine its most stable conformers. [] This information aids in understanding its binding interactions and designing potential analogs.

Q7: How does the structure of this compound relate to its anticoagulant activity?

A7: this compound's structure, with its 4-hydroxycoumarin core, is essential for its anticoagulant activity. [] Modifications to this core structure can significantly impact its potency and selectivity. [] For example, substituting the chlorine atom or altering the side chain can alter its binding affinity for Vitamin K epoxide reductase.

Q8: What are the regulations surrounding this compound's use?

A9: Due to concerns over secondary poisoning in non-target animals and the development of resistance in rodents, the use of this compound is subject to regulations. [, ] These regulations vary by country and may include restrictions on its use in certain areas or for specific applications.

Q9: How is this compound absorbed and distributed in the body?

A10: While detailed pharmacokinetic data for this compound might be limited, as a 4-hydroxycoumarin derivative, it's likely absorbed from the gastrointestinal tract. [] Its distribution, metabolism, and excretion patterns are likely similar to other AVKs, though specific studies are needed to confirm this.

Q10: What animal models have been used to study this compound's efficacy?

A11: Laboratory studies commonly use albino mice (Mus musculus) to assess the efficacy and palatability of this compound baits. [] These studies help determine the lethal dose and time to death. [, ]

Q11: Is there evidence of resistance to this compound in rodents?

A12: While the emergence of resistance to first-generation AVKs like this compound has been observed, specific data on this compound resistance is less prevalent compared to warfarin resistance. [, ] Cross-resistance among first-generation AVKs is possible due to their similar mechanism of action.

Q12: What are the potential toxicological effects of this compound?

A13: this compound's primary toxicological effect stems from its anticoagulant properties, leading to internal bleeding in both target and non-target species. [, ] Its use requires careful consideration of potential risks to non-target animals and the environment. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.